N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide
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Overview
Description
Scientific Research Applications
Novel Synthesis Methods
A study demonstrated a novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows the efficient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton via metal-free oxidative N-N bond formation, featuring short reaction times and high yields (Zisheng Zheng et al., 2014).
Anticancer Activity
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with an alkylurea moiety led to compounds exhibiting significant anticancer effects with reduced acute oral toxicity. These compounds, by inhibiting PI3Ks and mTOR, suggest potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
2-(Substituted)oxazolo[4,5-b]pyridine derivatives have shown significant antimicrobial activities against various bacterial strains, including drug-resistant isolates, indicating their potential as novel antimicrobial agents. The study highlights the synthesis, molecular docking, and dynamic simulations of these compounds to evaluate their interactions with bacterial targets (I. Celik et al., 2021).
Anti-inflammatory and Analgesic Activities
Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines have been reported to possess good anti-inflammatory and analgesic activity, comparable to phenylbutazone or indomethacin, without causing gastrointestinal irritation typically associated with acidic anti-inflammatory compounds (R. L. Clark et al., 1978).
Mechanism of Action
Target of Action
The primary target of the compound N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is the phosphoinositide 3-kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K by this compound affects various biochemical pathways. PI3K is a part of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3K, the compound disrupts this pathway, leading to potential anti-cancer effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PI3K and the subsequent disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the inhibition of cell growth and proliferation, potentially exerting anti-cancer effects .
Biochemical Analysis
Biochemical Properties
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes, including cell growth, proliferation, and survival . The interaction between this compound and PI3K is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for regulating cell growth and survival . By inhibiting PI3K, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its impact on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PI3K, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the downstream signaling cascade, leading to reduced activation of the Akt pathway and subsequent effects on cell survival and proliferation. Additionally, this compound may influence the expression of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, converting it into more water-soluble forms for elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various intracellular compartments . Its localization within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and accumulation in specific tissues.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical effects.
Properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12(9-19-10-5-2-1-3-6-10)16-13-11-7-4-8-15-14(11)20-17-13/h1-8H,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYBNIWKIGKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NOC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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